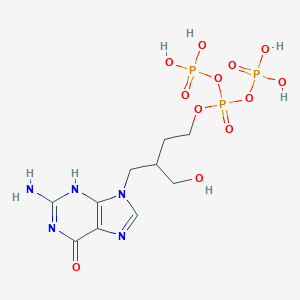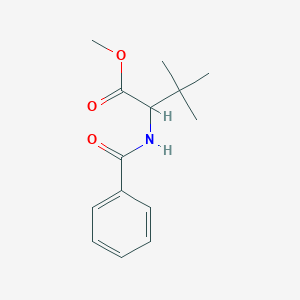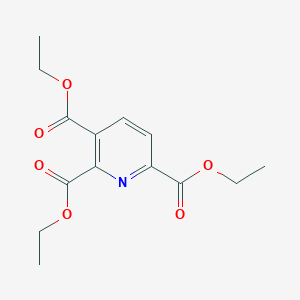
Triethyl pyridine-2,3,6-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl pyridine-2,3,6-tricarboxylate (TPTC) is a chemical compound that belongs to the pyridine carboxylate family. It is widely used as a ligand in coordination chemistry and as a building block in the synthesis of metal-organic frameworks. TPTC is a highly versatile compound due to its ability to form stable coordination complexes with various metal ions.
Wirkmechanismus
The mechanism of action of Triethyl pyridine-2,3,6-tricarboxylate as a ligand in coordination chemistry involves the formation of a coordination complex with a metal ion. The Triethyl pyridine-2,3,6-tricarboxylate ligand donates its lone pair of electrons to the metal ion, forming a coordination bond. The stability of the coordination complex depends on the strength of the coordination bond and the steric hindrance of the ligand.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Triethyl pyridine-2,3,6-tricarboxylate. However, studies have shown that Triethyl pyridine-2,3,6-tricarboxylate and its coordination complexes have potential applications in drug delivery and imaging due to their biocompatibility and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Triethyl pyridine-2,3,6-tricarboxylate as a ligand in coordination chemistry include its ability to form stable coordination complexes with various metal ions, its versatility in forming coordination bonds with different geometries, and its ease of synthesis. The limitations of using Triethyl pyridine-2,3,6-tricarboxylate include its limited solubility in water and its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for the research and development of Triethyl pyridine-2,3,6-tricarboxylate and its coordination complexes. One direction is the exploration of Triethyl pyridine-2,3,6-tricarboxylate and its coordination complexes as potential catalysts for organic reactions. Another direction is the investigation of Triethyl pyridine-2,3,6-tricarboxylate and its coordination complexes as potential materials for gas storage and separation. Additionally, the development of Triethyl pyridine-2,3,6-tricarboxylate-based MOFs for drug delivery and imaging applications is an area of interest.
Synthesemethoden
Triethyl pyridine-2,3,6-tricarboxylate can be synthesized by reacting 2,3,6-pyridinetricarboxylic acid with triethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction yields Triethyl pyridine-2,3,6-tricarboxylate as a white crystalline solid with a melting point of 110°C.
Wissenschaftliche Forschungsanwendungen
Triethyl pyridine-2,3,6-tricarboxylate has been widely used in coordination chemistry to form stable coordination complexes with various metal ions such as copper, nickel, and zinc. These complexes have been studied extensively for their catalytic and magnetic properties. Triethyl pyridine-2,3,6-tricarboxylate has also been used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to form strong coordination bonds with metal ions. MOFs have potential applications in gas storage, separation, and catalysis.
Eigenschaften
CAS-Nummer |
122509-29-9 |
|---|---|
Produktname |
Triethyl pyridine-2,3,6-tricarboxylate |
Molekularformel |
C14H17NO6 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
triethyl pyridine-2,3,6-tricarboxylate |
InChI |
InChI=1S/C14H17NO6/c1-4-19-12(16)9-7-8-10(13(17)20-5-2)15-11(9)14(18)21-6-3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
VHGMVGKGVBTICM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(=O)OCC)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)
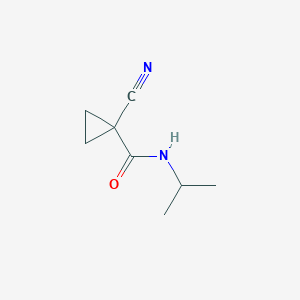
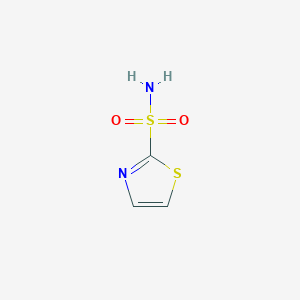

![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
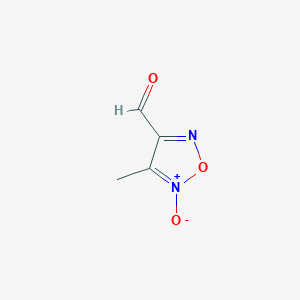
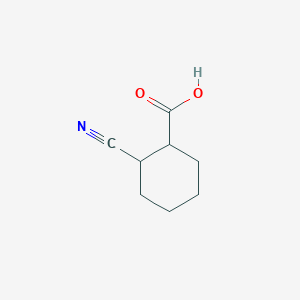
![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)


